2-Methyltetradecane 2-Methyltetradecane Isopentadecane belongs to the class of organic compounds known as branched alkanes. These are acyclic branched hydrocarbons having the general formula CnH2n+2. Isopentadecane exists as a liquid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, isopentadecane is primarily located in the membrane (predicted from logP). Outside of the human body, isopentadecane can be found in alcoholic beverages and fruits. This makes isopentadecane a potential biomarker for the consumption of these food products.
Brand Name: Vulcanchem
CAS No.: 1560-95-8
VCID: VC20954277
InChI: InChI=1S/C15H32/c1-4-5-6-7-8-9-10-11-12-13-14-15(2)3/h15H,4-14H2,1-3H3
SMILES: CCCCCCCCCCCCC(C)C
Molecular Formula: C15H32
Molecular Weight: 212.41 g/mol

2-Methyltetradecane

CAS No.: 1560-95-8

Cat. No.: VC20954277

Molecular Formula: C15H32

Molecular Weight: 212.41 g/mol

* For research use only. Not for human or veterinary use.

2-Methyltetradecane - 1560-95-8

Specification

CAS No. 1560-95-8
Molecular Formula C15H32
Molecular Weight 212.41 g/mol
IUPAC Name 2-methyltetradecane
Standard InChI InChI=1S/C15H32/c1-4-5-6-7-8-9-10-11-12-13-14-15(2)3/h15H,4-14H2,1-3H3
Standard InChI Key KUVMKLCGXIYSNH-UHFFFAOYSA-N
SMILES CCCCCCCCCCCCC(C)C
Canonical SMILES CCCCCCCCCCCCC(C)C
Melting Point -8.3°C

Introduction

Fundamental Characteristics and Identification

Chemical Identity and Classification

2-Methyltetradecane is classified as a branched alkane with the molecular formula C₁₅H₃₂ . It features a linear tetradecane backbone with a methyl branch at the second carbon position, creating a distinctive molecular architecture that influences its physical properties. The compound is registered with CAS Registry Number 1560-95-8, providing a standardized identification for scientific and industrial reference . This branching structure distinguishes it from its straight-chain isomer, influencing properties such as boiling point and viscosity.

Molecular Identifiers and Nomenclature

Physical and Chemical Properties

Physical State and Characteristics

2-Methyltetradecane exists as a colorless liquid at standard temperature and pressure, exhibiting low water solubility characteristic of higher alkanes . The compound's branched structure affects its physical behavior, particularly in terms of intermolecular interactions and aggregation properties. Research indicates that the methyl branch disrupts the efficient molecular packing typically observed in straight-chain alkanes, resulting in distinctive thermodynamic properties.

Thermodynamic and Physical Parameters

The quantitative physical properties of 2-Methyltetradecane demonstrate significant variation in reported values, as illustrated in Table 1 below.

ParameterValueConditionsSource
Molecular Weight212.41-212.42 g/molStandard
Density0.7832 g/cm³20°C
Density (alternate)0.768 g/cm³Not specified
Boiling Point152°C22 Torr
Boiling Point (alternate)261.6°C760 mmHg
Flash Point87.7°CStandard
LogP5.95340Calculated
Exact Mass212.25000Calculated
The significant difference in reported boiling points can be attributed to the different pressure conditions under which the measurements were taken. At reduced pressure (22 Torr), the boiling point is naturally lower than at standard atmospheric pressure (760 mmHg) . The relatively high LogP value of 5.95340 indicates strong lipophilicity, making the compound highly soluble in non-polar solvents but poorly soluble in water .

Natural Occurrence and Distribution

Botanical Sources

2-Methyltetradecane has been identified in several plant species, with significant presence in members of the Capsicum genus. It has been specifically documented in Capsicum frutescens, commonly known as the Tabasco pepper, and in Capsicum annuum, the species that includes many common varieties of bell peppers and chilies . These findings suggest potential roles in plant metabolism or defense mechanisms, though the specific biological functions remain under investigation.

Other Natural Sources

Beyond the Capsicum genus, 2-Methyltetradecane has also been reported in Arctostaphylos uva-ursi, commonly known as bearberry or kinnikinnick . This broader distribution across plant families suggests the compound may serve common biochemical functions across diverse plant species. The presence of this compound in various plant tissues may contribute to their characteristic properties, including aroma profiles and potential therapeutic effects, though more research is needed to elucidate these relationships.

Synthesis and Production Methods

Laboratory Synthesis Approaches

The primary method for synthesizing 2-Methyltetradecane involves ketone redox reactions. A common synthetic pathway employs the reduction of n-hexadecanone under controlled conditions to yield the desired branched alkane structure. This approach allows for precise control over reaction parameters, ensuring high purity of the final product for research applications. The reduction process typically employs catalysts to facilitate the transformation while minimizing side reactions.

Industrial Production Techniques

In industrial settings, the synthesis of 2-Methyltetradecane is often scaled up using continuous flow reactors that optimize reaction conditions for improved efficiency and yield. These systems allow for better temperature control, mixing parameters, and reaction timing, resulting in more consistent product quality. Industrial methods may also incorporate purification techniques such as fractional distillation to separate the target compound from reaction byproducts and unreacted starting materials based on their different boiling points.

Chemical Reactivity and Behavior

Characteristic Reactions

As a branched alkane, 2-Methyltetradecane undergoes reactions typical of this chemical class. These include combustion, free-radical halogenation, and oxidation under appropriate conditions. The branch point at the second carbon position may show enhanced reactivity in certain reactions due to the tertiary hydrogen at this site, which is more easily abstracted in radical-based mechanisms. This differential reactivity can be exploited in selective chemical transformations targeting specific carbon positions.

Interactions with Biological Systems

The mechanism of action for 2-Methyltetradecane in biological systems primarily involves hydrophobic interactions with cellular membranes. As a non-polar molecule, it can integrate into lipid bilayers, potentially affecting membrane fluidity and functional properties. This integration may influence cellular processes dependent on membrane dynamics, including signal transduction and transmembrane transport. The compound's stability and low reactivity make it suitable for applications requiring chemical inertness within biological environments.

Analytical Detection and Characterization

Instrumental Analysis Techniques

The structural properties of 2-Methyltetradecane can be analyzed using several analytical techniques. Gas chromatography coupled with mass spectrometry (GC-MS) is particularly effective for identifying and characterizing this compound based on its volatility and distinctive mass fragmentation pattern. This technique enables researchers to separate 2-Methyltetradecane from complex mixtures and confirm its identity through comparison with reference standards. Nuclear magnetic resonance (NMR) spectroscopy provides complementary structural information, particularly for confirming the position of the methyl branch.

Reference Standards and Quantification

Applications and Significance

Research Applications

2-Methyltetradecane serves as an important reference compound in analytical chemistry, particularly in studies involving complex hydrocarbon mixtures . Its well-defined structure and properties make it valuable for method development and validation in chromatographic analyses. The compound has been utilized in research focusing on fuel composition and performance characteristics, contributing to our understanding of how molecular structure influences combustion properties .

Industrial Relevance

Due to its physical properties, 2-Methyltetradecane has potential applications in various industrial contexts. Its stability and low reactivity make it suitable for use in applications requiring chemical inertness, while its interaction with biological membranes suggests potential in specialized formulations where membrane interactions are desired. The compound may serve as a constituent in specialized solvent systems, lubricant formulations, or as an intermediate in the synthesis of more complex organic compounds.

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